molecular formula C23H24N4O3S B3202314 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide CAS No. 1021207-25-9

2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide

Cat. No.: B3202314
CAS No.: 1021207-25-9
M. Wt: 436.5 g/mol
InChI Key: RBDJVSHQVULLOT-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide, belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole compounds is characterized by their interaction with their targets, leading to various changes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Pharmacokinetics

The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the ADME properties of the compound.

Result of Action

The result of the compound’s action would be dependent on its biological activity. For instance, thiazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could influence its action and efficacy . .

Properties

IUPAC Name

2,4-dimethyl-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-4-6-18(7-5-14)22(29)27-19-10-8-17(9-11-19)21(28)24-12-13-25-23(30)20-15(2)26-16(3)31-20/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDJVSHQVULLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
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2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide

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